molecular formula C19H18N4O3S2 B11523143 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate

1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate

Cat. No.: B11523143
M. Wt: 414.5 g/mol
InChI Key: KSESBVLOUUQGAQ-NHDPSOOVSA-N
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Description

1-{[1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(Z)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]METHANIMIDAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and an imidamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 1-{[1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(Z)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]METHANIMIDAMIDE typically involves a multi-step process The initial step often includes the formation of the pyrrolidine ring through a cyclization reactionThe thiophene ring is then incorporated through a thiolation reaction, and finally, the imidamide group is added through a condensation reaction with an appropriate amine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and imidamide group are believed to play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine, thiophene, and imidamide groups. Some examples are:

    1-(4-ACETYLPHENYL)-2,5-DIOXOPYRROLIDINE: Lacks the thiophene and imidamide groups, making it less versatile.

    THIOPHENE-2-CARBOXALDEHYDE: Contains the thiophene ring but lacks the pyrrolidine and imidamide groups.

    N-(THIOPHEN-2-YL)METHANIMIDAMIDE:

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(Z)-1-thiophen-2-ylethylideneamino]carbamimidothioate

InChI

InChI=1S/C19H18N4O3S2/c1-11(15-4-3-9-27-15)21-22-19(20)28-16-10-17(25)23(18(16)26)14-7-5-13(6-8-14)12(2)24/h3-9,16H,10H2,1-2H3,(H2,20,22)/b21-11-

InChI Key

KSESBVLOUUQGAQ-NHDPSOOVSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(/C)\C3=CC=CS3)/N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N

Origin of Product

United States

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